6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18311600
InChI: InChI=1S/C7H6ClN3/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,1H3
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC18311600

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 6-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H6ClN3/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,1H3
Standard InChI Key OJMNFEMAWDVWAN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NN=CN2C=C1Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyridine ring fused to a triazole moiety at positions 4 and 3-a, respectively. The chlorine atom occupies position 6, while a methyl group is substituted at position 7 (Figure 1). This arrangement confers distinct electronic and steric properties, influencing reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H6ClN3\text{C}_7\text{H}_6\text{ClN}_3
Molecular Weight167.59 g/mol
IUPAC Name6-chloro-7-methyl- triazolo[4,3-a]pyridine
Canonical SMILESCC1=CC2=NN=CN2C=C1Cl
InChI KeyOJMNFEMAWDVWAN-UHFFFAOYSA-N

The methyl group at position 7 enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-methylated analogs. The chlorine atom at position 6 introduces electron-withdrawing effects, which may modulate aromatic interactions in biological systems.

Synthesis and Optimization

Challenges in Synthesis

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

Methyl substitution at position 7 may improve metabolic stability by shielding reactive sites from oxidative enzymes. Chlorine at position 6 could enhance target binding through halogen bonding, as observed in other triazolopyridine-based drugs .

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

Brain-penetrant triazolopyridines, such as JNJ-54175446, demonstrate robust target engagement in preclinical models of depression and anxiety . Given its structural similarity, 6-Chloro-7-methyl- triazolo[4,3-a]pyridine may hold promise for CNS disorders, though blood-brain barrier permeability must be empirically validated.

Future Research Directions

Synthesis Optimization

Developing regioselective methods for large-scale production is critical. Continuous flow reactors and catalytic cyclization protocols could address yield and purity challenges.

Biological Screening

Priority assays include:

  • P2X7 Receptor Antagonism: Evaluate inhibition of ATP-induced IL-1β release in macrophage models .

  • CYP450 Metabolism: Assess stability in human liver microsomes to predict pharmacokinetic profiles .

  • In Vivo Efficacy: Test in rodent models of inflammation or mood disorders.

Computational Modeling

Molecular docking studies could predict binding affinities for targets like P2X7 or microbial enzymes, guiding structural modifications .

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